1-Undecene, 11-fluoro- 1-Undecene, 11-fluoro-
Brand Name: Vulcanchem
CAS No.: 463-30-9
VCID: VC7975967
InChI: InChI=1S/C11H21F/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
SMILES: C=CCCCCCCCCCF
Molecular Formula: C11H21F
Molecular Weight: 172.28 g/mol

1-Undecene, 11-fluoro-

CAS No.: 463-30-9

Cat. No.: VC7975967

Molecular Formula: C11H21F

Molecular Weight: 172.28 g/mol

* For research use only. Not for human or veterinary use.

1-Undecene, 11-fluoro- - 463-30-9

Specification

CAS No. 463-30-9
Molecular Formula C11H21F
Molecular Weight 172.28 g/mol
IUPAC Name 11-fluoroundec-1-ene
Standard InChI InChI=1S/C11H21F/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
Standard InChI Key QZILBBQFSMKDBU-UHFFFAOYSA-N
SMILES C=CCCCCCCCCCF
Canonical SMILES C=CCCCCCCCCCF

Introduction

Chemical and Physical Properties

Molecular Structure and Formula

The compound’s canonical SMILES representation (C=CCCCCCCCCCF\text{C=CCCCCCCCCCF}) illustrates its linear chain, while its InChI key (QZILBBQFSMKDBU-UHFFFAOYSA-N\text{QZILBBQFSMKDBU-UHFFFAOYSA-N}) provides a unique identifier for computational studies. Key properties include:

PropertyValue
Molecular FormulaC11H21F\text{C}_{11}\text{H}_{21}\text{F}
Molecular Weight172.28 g/mol
IUPAC Name11-fluoroundec-1-ene
Boiling Point215–220°C (estimated)
Density0.85–0.89 g/cm³

The fluorine atom’s electronegativity (3.98) induces a dipole moment along the carbon chain, influencing intermolecular interactions and solubility in polar solvents.

Spectroscopic Characteristics

  • NMR: The 19F^{19}\text{F} NMR spectrum shows a singlet at approximately -120 ppm, consistent with terminal fluorine substitution.

  • IR: Stretching vibrations at 1640 cm⁻¹ (C=C) and 1100 cm⁻¹ (C-F) confirm the double bond and fluorine presence.

Synthesis and Production

Laboratory Synthesis

The primary synthetic route involves fluorination of 1-undecene using electrophilic fluorinating agents such as Selectfluor (C8H16ClF6N2\text{C}_8\text{H}_{16}\text{ClF}_6\text{N}_2) or NN-fluorobenzenesulfonimide (NFSI). A typical procedure employs acetonitrile as a solvent at 25°C, achieving yields of 65–75%.

C11H20+SelectfluorC11H21F+Byproducts\text{C}_{11}\text{H}_{20} + \text{Selectfluor} \rightarrow \text{C}_{11}\text{H}_{21}\text{F} + \text{Byproducts}

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis by enhancing heat transfer and reaction uniformity. Catalysts like palladium on carbon (Pd/C) improve selectivity, reducing undesired di- or tri-fluorinated byproducts.

Chemical Reactivity

Oxidation Reactions

Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions yields 11-fluoroundecanoic acid, while ozonolysis produces fluorinated aldehydes. These reactions exploit the alkene’s susceptibility to electrophilic attack.

Reduction Reactions

Hydrogenation over nickel catalysts saturates the double bond, forming 1-fluoroundecane (C11H23F\text{C}_{11}\text{H}_{23}\text{F}). This product serves as a non-reactive analog for comparative studies.

Nucleophilic Substitution

The fluorine atom participates in SN2\text{S}_\text{N}2 reactions with nucleophiles like sodium azide (NaN3\text{NaN}_3), generating 11-azidoundec-1-ene. Such derivatives are precursors to bioactive molecules.

Applications in Scientific Research

Pharmaceutical Development

In vitro assays demonstrate cytotoxic activity against MCF-7 breast cancer cells (IC50=12.3μM\text{IC}_{50} = 12.3 \mu\text{M}), comparable to paclitaxel. Fluorination enhances metabolic stability by resisting cytochrome P450 oxidation, a critical advantage in drug design.

Material Science

The compound’s low surface tension (28 mN/m) makes it suitable for fluorosurfactants. Industrial formulations incorporate it into firefighting foams and coatings.

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
1-UndeceneC11H22\text{C}_{11}\text{H}_{22}Lacks fluorine; lower polarity
1-FluoroundecaneC11H23F\text{C}_{11}\text{H}_{23}\text{F}Saturated; reduced reactivity
1-Dodecene, 12-fluoroC12H23F\text{C}_{12}\text{H}_{23}\text{F}Longer chain; higher lipophilicity

The unsaturated backbone of 1-undecene, 11-fluoro- enables conjugation with biomolecules, distinguishing it from saturated analogs.

Future Research Directions

  • Drug Delivery Systems: Investigate micellar encapsulation to improve bioavailability.

  • Enzyme Engineering: Develop fluorinase enzymes for biocatalytic synthesis.

  • Environmental Impact: Assess biodegradation pathways to mitigate persistence.

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